4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one
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Overview
Description
4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes a pyrimidine ring and a sugar moiety, making it a crucial component in pharmaceutical and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one involves multiple steps, including the formation of the pyrimidine ring and the attachment of the sugar moiety. The reaction conditions typically involve the use of specific catalysts and solvents to ensure the correct stereochemistry of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process often involves the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in various biochemical pathways and its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of various chemical products and as a standard in quality control processes
Mechanism of Action
The mechanism of action of 4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Lamivudine EP Impurity G: A similar compound with a slightly different structure, used as a reference material in pharmaceutical research.
Cytarabine: Another pyrimidine analog used in chemotherapy.
Uniqueness
4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct biochemical properties and applications. Its ability to participate in various chemical reactions and its role in multiple scientific fields highlight its versatility and importance.
Properties
Molecular Formula |
C10H15N3O4 |
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Molecular Weight |
241.24 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O4/c1-5-3-13(10(16)12-8(5)11)9-7(15)2-6(4-14)17-9/h3,6-7,9,14-15H,2,4H2,1H3,(H2,11,12,16)/t6-,7+,9+/m0/s1 |
InChI Key |
HSQDGPFZYIOIAS-LKEWCRSYSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@@H](C[C@H](O2)CO)O |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2C(CC(O2)CO)O |
Origin of Product |
United States |
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